tert-Butyl (4-cyano-2-cyclopropyloxazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(4-cyano-2-cyclopropyl-1,3-oxazol-5-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyano group, and a cyclopropyl-substituted oxazole ring
Preparation Methods
The synthesis of tert-butyl N-(4-cyano-2-cyclopropyl-1,3-oxazol-5-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents to introduce the cyano functionality.
Attachment of the tert-butyl carbamate group: This can be done using tert-butyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
tert-Butyl N-(4-cyano-2-cyclopropyl-1,3-oxazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
tert-Butyl N-(4-cyano-2-cyclopropyl-1,3-oxazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-cyclopropyl-1,3-oxazol-5-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyl N-(4-cyano-2-cyclopropyl-1,3-oxazol-5-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the oxazole and cyano functionalities.
Cyclopropyl-substituted oxazoles: Compounds with similar oxazole rings but different substituents.
Cyano-substituted carbamates: Compounds with cyano groups and carbamate linkages but different ring structures.
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-2-cyclopropyl-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-10-8(6-13)14-9(17-10)7-4-5-7/h7H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
GNPIHWFNTHKEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(O1)C2CC2)C#N |
Origin of Product |
United States |
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